SD-1008

Description

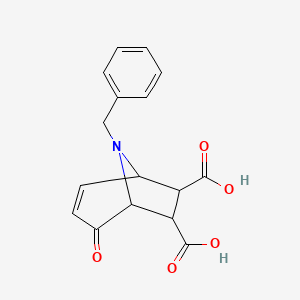

The exact mass of the compound 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid |

InChI |

InChI=1S/C16H15NO5/c18-11-7-6-10-12(15(19)20)13(16(21)22)14(11)17(10)8-9-4-2-1-3-5-9/h1-7,10,12-14H,8H2,(H,19,20)(H,21,22) |

InChI Key |

RIJSDQUHLSYCDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3C=CC(=O)C2C(C3C(=O)O)C(=O)O |

Synonyms |

8-benzyl-4-oxo-8-azabicyclo(3.2.1)oct-2-ene-6,7-dicarboxylic acid SD 1008 SD-1008 SD1008 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SD-208 in Glioma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant gliomas, the most common primary brain tumors, are characterized by their aggressive invasion into the surrounding brain tissue, profound immunosuppressive properties, and resistance to conventional therapies. A key player in glioma pathogenesis is the Transforming Growth-Factor-β (TGF-β) signaling pathway, which is frequently dysregulated in these tumors. The small molecule inhibitor, SD-208, has emerged as a promising therapeutic agent that targets this pathway. This technical guide provides a comprehensive overview of the mechanism of action of SD-208 in glioma cells, detailing its molecular targets, effects on cellular processes, and the experimental basis for these findings.

Core Mechanism of Action: Inhibition of TGF-β Receptor I Kinase

SD-208 is a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TβRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of TβRI. This activation of TβRI kinase initiates a downstream signaling cascade primarily through the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[3][4]

SD-208 exerts its inhibitory effect by competing with ATP for the kinase domain of TβRI, thereby preventing the phosphorylation and subsequent activation of Smad2 and Smad3.[1][5] This blockade of Smad phosphorylation is a central event in the mechanism of action of SD-208, effectively shutting down the canonical TGF-β signaling pathway in glioma cells.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of SD-208 in the context of glioma.

Table 1: In Vitro Efficacy of SD-208

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TβRI kinase inhibition) | 48 nM | Cell-free enzymatic assay | [1] |

| IC50 (TβRI kinase inhibition) | 49 nM | Direct enzymatic assay | [9] |

| IC50 (inhibition of Smad2 phosphorylation) | 62.5 - 125 nM | PANC-1 cells | [10] |

| EC50 (inhibition of TGF-β-mediated growth inhibition) | 0.1 µmol/L | CCL64 cells | [6][7][8] |

| Concentration for inhibition of migration and invasion | 1 µmol/L | SMA-560 and LN-308 glioma cells | [11] |

Table 2: In Vivo Efficacy of SD-208 in a Murine Glioma Model

| Parameter | Vehicle Control | SD-208 Treatment | Mouse Model | Reference |

| Median Survival | 18.6 days | 25.1 days | Intracranial SMA-560 glioma in syngeneic VM/Dk mice | [6][7] |

Effects on Glioma Cell Biology

The inhibition of the TGF-β pathway by SD-208 has profound consequences for glioma cell behavior, primarily affecting their invasive and immunomodulatory properties.

Inhibition of Migration and Invasion

A hallmark of malignant gliomas is their diffuse infiltration into the surrounding brain parenchyma, which makes complete surgical resection nearly impossible. The TGF-β pathway is a major driver of this invasive phenotype.[3][12] SD-208 has been shown to strongly inhibit both constitutive and TGF-β-induced migration and invasion of murine and human glioma cells in vitro.[1][6][7] This effect is a direct consequence of blocking the downstream signaling of TGF-β that promotes cell motility and degradation of the extracellular matrix.[3]

No Direct Effect on Viability and Proliferation

Interestingly, at concentrations that effectively block TGF-β signaling and cell invasion, SD-208 does not significantly affect the viability or proliferation of glioma cells in vitro.[6][7][13] This suggests that the primary anti-tumor effect of SD-208 is not due to direct cytotoxicity but rather through the modulation of other tumor-promoting processes.

Enhancement of Anti-Tumor Immunity

Gliomas create an immunosuppressive microenvironment, in part through the secretion of TGF-β, which inhibits the function of various immune cells.[6][8] SD-208 can reverse this immunosuppression. In co-culture experiments, SD-208 enhances the lytic activity of peripheral blood lymphocytes and purified T cells against glioma cells.[6][7] It achieves this by:

-

Increasing pro-inflammatory cytokine release: SD-208 treatment leads to enhanced release of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from immune effector cells.[6][8]

-

Decreasing anti-inflammatory cytokine release: The release of the immunosuppressive cytokine interleukin-10 (IL-10) is reduced in the presence of SD-208.[6][8]

-

Restoring Natural Killer (NK) cell activity: SD-208 restores the lytic activity of NK cells against glioma cells, which is normally suppressed by TGF-β.[6][7]

In vivo studies in a murine glioma model have confirmed these immunomodulatory effects, showing that systemic treatment with SD-208 leads to increased tumor infiltration by NK cells, CD8+ T cells, and macrophages.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by SD-208 and a typical experimental workflow to assess its efficacy.

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. TGF beta signaling and its role in glioma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SD-208, a Novel Transforming Growth Factor β Receptor I Kinase Inhibitor, Inhibits Growth and Invasiveness and Enhances Immunogenicity of Murine and Human Glioma Cells In vitro and In vivo | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. SD-208 | CAS:627536-09-8 | TGF-βR I kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to SD-208: A Potent TGF-β Receptor I Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SD-208 is a potent and selective, ATP-competitive small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGF-βRI) kinase, also known as Activin receptor-like kinase 5 (ALK5). By specifically targeting TGF-βRI, SD-208 effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a myriad of cellular processes including proliferation, differentiation, migration, and immune response. Dysregulation of this pathway is implicated in various pathologies, most notably in cancer progression and fibrosis. This technical guide provides a comprehensive overview of SD-208, including its mechanism of action, chemical and physical properties, and a summary of key in vitro and in vivo experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular function. However, in the context of advanced cancers, TGF-β can act as a tumor promoter by fostering an immunosuppressive tumor microenvironment and enhancing cancer cell invasion and metastasis. Consequently, inhibiting the TGF-β pathway has emerged as a promising therapeutic strategy. SD-208 has been identified as a selective inhibitor of the TGF-βRI kinase, the primary transducer of TGF-β signaling. Its ability to block the phosphorylation of downstream SMAD proteins makes it a valuable tool for investigating the role of TGF-β in various diseases and a potential candidate for therapeutic development.

Chemical and Physical Properties

SD-208, with the chemical name 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine, is a well-characterized small molecule.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(5-Chloro-2-fluorophenyl)-N-4-pyridinyl-4-pteridinamine | [2] |

| Synonyms | ALK5 Inhibitor V, TGF-β RI Kinase Inhibitor V | [2][3] |

| CAS Number | 627536-09-8 | [1][3] |

| Molecular Formula | C₁₇H₁₀ClFN₆ | [1][3] |

| Molecular Weight | 352.75 g/mol | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | [1] |

| Storage | Store at room temperature | [1] |

Mechanism of Action

SD-208 functions as an ATP-competitive inhibitor of the TGF-βRI/ALK5 kinase. The binding of TGF-β ligand to the TGF-β receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activation of TGF-βRI's kinase domain leads to the phosphorylation of the receptor-associated SMADs, namely Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. SD-208 effectively blocks this cascade by inhibiting the kinase activity of TGF-βRI, thereby preventing the phosphorylation of Smad2 and Smad3.[3][4][5]

Figure 1: TGF-β Signaling Pathway and the inhibitory action of SD-208.

Quantitative In Vitro Data

SD-208 has demonstrated potent and selective inhibition of TGF-βRI kinase activity in various in vitro assays.

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| IC₅₀ (TGF-βRI/ALK5) | 48 nM | Cell-free kinase assay | [3][4][5][6][7] |

| IC₅₀ (TGF-βRI/ALK5) | 49 nM | ATP-competitive kinase assay | [8] |

| Selectivity | >100-fold over TGF-βRII | Kinase assays | [3][4][5] |

| EC₅₀ | 0.1 µmol/L | Inhibition of TGF-β-mediated growth inhibition in CCL64 cells | [8][9][10] |

Key In Vitro and In Vivo Findings

In Vitro Studies

-

Glioma: In murine (SMA-560) and human (LN-308) glioma cells, SD-208 inhibits constitutive and TGF-β-induced migration and invasion without affecting cell viability or proliferation.[9][10] It also enhances the immunogenicity of glioma cells by increasing the lytic activity of T cells and natural killer (NK) cells and modulating cytokine release (increased IFN-γ and TNF-α, decreased IL-10).[9]

-

Melanoma: SD-208 blocks TGF-β-induced Smad3 phosphorylation, Smad3/4-dependent gene transcription, and Matrigel invasion in human melanoma cell lines.[11][12] It also inhibits the expression of genes associated with bone metastasis, such as PTHrP, IL-11, CTGF, and RUNX2.[11][12]

-

Myelodysplastic Syndrome (MDS): SD-208 has been shown to stimulate hematopoiesis in bone marrow progenitors from MDS patients by reversing the myelosuppressive effects of TGF-β.[13]

-

Prostate Cancer: SD-208 has been identified as a novel inhibitor of Protein Kinase D (PKD), where it blocks prostate cancer cell proliferation and invasion by inducing G2/M cell cycle arrest.[14]

In Vivo Studies

-

Glioma: Oral administration of SD-208 (1 mg/mL in drinking water) significantly prolonged the median survival of mice with intracranial SMA-560 gliomas.[9][10][15] This was associated with increased tumor infiltration by NK cells, CD8+ T cells, and macrophages.[9][10]

-

Melanoma Bone Metastasis: In a mouse model of human melanoma bone metastasis, oral gavage of SD-208 (60 mg/kg/day) prevented the development of osteolytic bone lesions when administered prophylactically and reduced the size of established lesions in a therapeutic setting.[11][12]

-

Oral Bioavailability: The oral bioavailability of SD-208 has been confirmed by demonstrating its ability to inhibit TGF-β-induced Smad phosphorylation in the spleen and brain of mice following oral administration.[9][10][15]

Experimental Protocols

TGF-βRI Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general method for assessing the inhibitory activity of SD-208 on TGF-βRI kinase in a cell-free system.

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of SD-208 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, combine the recombinant TGF-βRI kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and the kinase reaction buffer.

-

Inhibitor Addition: Add the diluted SD-208 or vehicle control (DMSO) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ATP.

-

Detection: Add a scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each SD-208 concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.[5]

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol describes a common method to assess the effect of SD-208 on cancer cell migration and invasion.

Methodology:

-

Cell Culture: Culture the cells of interest (e.g., glioma or melanoma cells) in appropriate media.

-

Cell Starvation: Prior to the assay, starve the cells in serum-free media for several hours (e.g., 12-24 hours) to minimize the influence of serum growth factors.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Boyden chamber insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend the starved cells in serum-free media containing different concentrations of SD-208 or vehicle control. Seed the cells into the upper chamber of the insert.

-

Chemoattractant: In the lower chamber, add media containing a chemoattractant, such as fetal bovine serum (FBS) or a specific growth factor like TGF-β.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours) at 37°C in a humidified incubator.

-

Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the SD-208-treated groups to the control group to determine the inhibitory effect.[11][12]

Conclusion

SD-208 is a valuable research tool for elucidating the complex roles of the TGF-β signaling pathway in health and disease. Its high potency and selectivity for TGF-βRI make it an ideal candidate for in vitro and in vivo studies aimed at understanding the pathological consequences of aberrant TGF-β signaling. The data summarized in this guide highlight its potential as an anti-cancer agent, particularly for malignancies like glioma and melanoma where TGF-β plays a significant pro-tumorigenic role. The provided experimental protocols serve as a starting point for researchers to design and execute robust studies utilizing this potent inhibitor. Further investigation into the pharmacokinetics, long-term safety, and efficacy in a broader range of disease models is warranted to fully explore the therapeutic potential of SD-208.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SD-208 | TGF-beta/Smad | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. SD-208 (PD012771, BERLXWPRSBJFHO-UHFFFAOYSA-N) [probes-drugs.org]

- 8. apexbt.com [apexbt.com]

- 9. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. TGF-β-RI Kinase Inhibitor SD-208 Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to SD-208: A Potent Inhibitor of Smad2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-208 is a small molecule inhibitor that has garnered significant attention in cellular and molecular biology research, particularly for its potent and selective inhibition of the Transforming Growth-Factor Beta (TGF-β) signaling pathway. This guide provides a comprehensive technical overview of SD-208, focusing on its mechanism of action in inhibiting Smad2/3 phosphorylation, its effects in both in vitro and in vivo models, and detailed protocols for its application in experimental settings.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

SD-208 functions as a selective, ATP-competitive inhibitor of the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5). The binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of TβRI. The activated TβRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif. This phosphorylation event is a critical step in the canonical TGF-β signaling cascade.

By inhibiting the kinase activity of TβRI, SD-208 directly prevents the phosphorylation of Smad2 and Smad3.[1][2] This blockade halts the subsequent formation of the Smad2/3-Smad4 complex, its translocation into the nucleus, and the regulation of target gene transcription. The downstream consequences of this inhibition are profound, affecting cellular processes such as proliferation, differentiation, migration, and extracellular matrix deposition.

Quantitative Data Summary

The efficacy of SD-208 has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of SD-208

| Parameter | Cell Line | Value | Reference |

| IC50 (TβRI/ALK5 Kinase Activity) | Cell-free assay | 48 nM | [3] |

| Effective Concentration for Smad3 Phosphorylation Inhibition | 1205Lu human melanoma | 0.5 µM | [1] |

| IC50 (Cell Death) | PC3 prostate cancer | 17.0 ± 5.7 µM | [4] |

Table 2: In Vivo Efficacy of SD-208

| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Nude Mice | Melanoma Bone Metastasis (therapeutic) | 20 or 60 mg/kg/day (oral gavage) | Significant reduction in osteolytic lesion area with 60 mg/kg/day. | [1][5] |

| Nude Mice | Melanoma Bone Metastasis (preventive) | 60 mg/kg/day (oral gavage) | Prevented the development of osteolytic bone metastases. | [1] |

| Nude Mice | Prostate Cancer Xenograft | 60 mg/kg (oral gavage) for 21 days | Time-dependent inhibition of tumor growth. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of SD-208 in research. The following are protocols for key experiments cited in the literature.

Western Blot for Smad2/3 Phosphorylation

This protocol is designed to assess the inhibitory effect of SD-208 on TGF-β-induced Smad2/3 phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., 1205Lu human melanoma cells) and grow to sub-confluency.

-

Incubate cells in fresh medium containing 1% serum for 2 hours.

-

Pre-incubate the cells with desired concentrations of SD-208 for 1 hour.

-

Stimulate the cells with TGF-β (e.g., 5 ng/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-60 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Matrigel Invasion Assay

This assay evaluates the effect of SD-208 on the invasive potential of cancer cells.

-

Preparation of Matrigel-coated Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the upper chamber of a Transwell insert (8.0 µm pore size) with the diluted Matrigel solution (e.g., 10 µg in 100 µL of PBS).[5]

-

Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Rehydrate the Matrigel layer with serum-free medium.

-

Harvest cells and resuspend them in serum-free medium containing the desired concentration of SD-208.

-

Seed the cells (e.g., 2.5 x 10^4 cells) into the upper chamber of the coated insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 20-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with a staining solution (e.g., 0.4% hematoxylin or crystal violet).

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Luciferase Reporter Assay for Smad-Dependent Transcription

This assay measures the transcriptional activity of the Smad pathway.

-

Cell Transfection:

-

Seed cells in a 24-well plate.

-

Transfect the cells with a Smad-responsive luciferase reporter plasmid (e.g., (CAGA)9-MLP-luc) and a control plasmid for normalization (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.[1]

-

-

Cell Treatment and Lysis:

-

Approximately 4 hours post-transfection, pre-incubate the cells with SD-208 for 1 hour.

-

Stimulate the cells with TGF-β for 16 hours.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Conclusion

SD-208 is a valuable research tool for investigating the TGF-β signaling pathway and its role in various physiological and pathological processes. Its specific inhibition of TβRI kinase and subsequent blockade of Smad2/3 phosphorylation make it a potent modulator of TGF-β-mediated cellular responses. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize SD-208 in their experimental designs to further elucidate the complexities of TGF-β signaling in health and disease.

References

- 1. TGF-β-RI Kinase Inhibitor SD-208 Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Unraveling the TGF-β Blockade: A Technical Guide to the Role of SD-208 in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway implicated in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. However, its dysregulation is a hallmark of various pathologies, most notably in promoting tumor growth, invasion, and metastasis. The therapeutic targeting of this pathway has therefore emerged as a promising strategy in oncology and beyond. This technical guide provides an in-depth exploration of SD-208, a potent and selective small molecule inhibitor of the TGF-β receptor I (TβRI) kinase, and its role in the blockade of TGF-β signaling.

Core Mechanism of Action: TβRI Kinase Inhibition

SD-208 is a potent, orally active, and ATP-competitive inhibitor of the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of TβRI. This activation of the TβRI kinase domain is the critical initiating step in the canonical Smad-dependent signaling cascade. SD-208 exerts its inhibitory effect by occupying the ATP-binding pocket of the TβRI kinase, thereby preventing the phosphorylation and subsequent activation of the receptor.[4] This blockade effectively halts the downstream signaling cascade.

The primary consequence of TβRI inhibition by SD-208 is the prevention of the phosphorylation of the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2][3][5] In their unphosphorylated state, Smad2 and Smad3 are unable to form a complex with the common mediator Smad4. Consequently, the translocation of this heteromeric Smad complex to the nucleus is abrogated, leading to a failure in the regulation of TGF-β target gene transcription.[6]

Quantitative Data Summary

The efficacy and selectivity of SD-208 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 (TβRI/ALK5) | 48 nM | Kinase Assay | [2][3] |

| IC50 (TβRI/ALK5) | 49 nM | Direct Enzymatic Assay | [1][7] |

| Selectivity | >100-fold over TβRII | Kinase Assay | [2][3] |

| EC50 | 0.1 µmol/L | Inhibition of TGF-β-mediated growth inhibition in CCL64 cells | [7][8] |

Table 1: In Vitro Efficacy and Selectivity of SD-208

| Animal Model | Cell Line | SD-208 Dosage | Key Findings | Reference |

| Syngeneic VM/Dk Mice | SMA-560 Glioma | 1 mg/mL (p.o.) | Prolonged median survival | [2][3] |

| Syngeneic 129S1 Mice | R3T Mammary Carcinoma | 60 mg/kg/day (p.o.) | Inhibition of primary tumor growth and reduction in lung metastases | [2][3] |

| Nude Mice | 1205Lu Melanoma | 60 mg/kg/day (p.o.) | Prevention of osteolytic bone metastases and reduction in lesion size | [5][9][10] |

Table 2: In Vivo Anti-Tumor Efficacy of SD-208

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

References

- 1. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viability assay [bio-protocol.org]

- 3. corning.com [corning.com]

- 4. cellculturedish.com [cellculturedish.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection and quantitative measurement of transforming growth factor-beta1 (TGF-beta1) gene expression using a semi-nested competitive PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

Investigating SD-208 in Liver Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of SD-208, a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5), in the context of liver fibrosis. This document outlines the core signaling pathways involved, detailed experimental protocols for in vivo and in vitro studies, and a summary of expected quantitative data based on analogous research.

Introduction to SD-208 and Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which ultimately leads to cirrhosis and liver failure. A key mediator of this process is the cytokine Transforming Growth Factor-β (TGF-β), which, upon binding to its receptors, activates hepatic stellate cells (HSCs), the primary producers of ECM in the liver.

SD-208 is a small molecule inhibitor of TGF-βRI (ALK5) with an IC50 of 48 nM. By selectively blocking the kinase activity of ALK5, SD-208 inhibits the phosphorylation of downstream mediators Smad2 and Smad3, thereby attenuating the pro-fibrotic signaling cascade. While direct and extensive studies of SD-208 in liver fibrosis models are not widely published, its mechanism of action and data from other fibrotic models strongly support its therapeutic potential. This guide synthesizes available information and provides a framework for its investigation in hepatic fibrosis.

TGF-β Signaling Pathway in Hepatic Stellate Cell Activation

The activation of HSCs is a critical event in the pathogenesis of liver fibrosis. TGF-β signaling plays a central role in this process. The pathway begins with the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI/ALK5). Activated ALK5 propagates the signal by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and other ECM components. SD-208, as an ALK5 inhibitor, directly targets this pathway to prevent HSC activation and subsequent collagen deposition.

Experimental Protocols

Detailed methodologies for investigating the efficacy of SD-208 in preclinical liver fibrosis models are presented below. These protocols are based on established methods for inducing liver fibrosis and testing therapeutic agents.

In Vivo Liver Fibrosis Models

1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rodents

This is a widely used model of toxicant-induced liver injury and fibrosis.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.

-

Induction of Fibrosis: Administer CCl₄ (diluted 1:4 in corn oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4-8 weeks.

-

SD-208 Treatment:

-

Prophylactic: Start SD-208 administration concurrently with the first CCl₄ injection.

-

Therapeutic: Induce fibrosis for 4 weeks with CCl₄, then begin SD-208 treatment for the following 4 weeks, continuing CCl₄ administration.

-

Administration: Prepare SD-208 in a vehicle such as 0.5% methylcellulose. Administer daily via oral gavage at a dose of 30-60 mg/kg.

-

-

Endpoint Analysis (after 8 weeks):

-

Collect blood for serum analysis of liver enzymes (ALT, AST).

-

Harvest liver tissue for histological analysis (H&E, Sirius Red/Fast Green staining), hydroxyproline content assay, and gene expression analysis (qRT-PCR for Col1a1, Acta2, Timp1).

-

2. Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis

This model mimics fibrosis resulting from cholestatic liver diseases.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Surgical Procedure: Anesthetize the mouse, perform a midline laparotomy to expose the common bile duct. Ligate the bile duct in two places and transect between the ligatures. In sham-operated controls, the bile duct is exposed but not ligated.

-

SD-208 Treatment: Begin daily oral gavage of SD-208 (30-60 mg/kg) one day after the BDL surgery and continue for 14-21 days.

-

Endpoint Analysis (after 14-21 days):

-

Collect blood for serum analysis of ALT, AST, and bilirubin.

-

Harvest liver tissue for histological analysis, hydroxyproline content, and gene expression analysis as described for the CCl₄ model.

-

In Vitro Hepatic Stellate Cell Activation Assay

This assay assesses the direct effect of SD-208 on the activation of HSCs.

-

Cell Line: Human hepatic stellate cell line (e.g., LX-2) or primary isolated rodent HSCs.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Experimental Procedure:

-

Seed HSCs in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of SD-208 (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 24-48 hours.

-

-

Endpoint Analysis:

-

Western Blot: Analyze protein lysates for the expression of α-smooth muscle actin (α-SMA), Collagen type I, and phosphorylated Smad2/3.

-

qRT-PCR: Analyze total RNA for the expression of ACTA2, COL1A1, and TIMP1.

-

Immunofluorescence: Stain cells for α-SMA to visualize myofibroblastic transdifferentiation.

-

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative outcomes from the described experiments, based on the known mechanism of ALK5 inhibitors.

Table 1: In Vivo Efficacy of SD-208 in CCl₄-Induced Liver Fibrosis Model

| Parameter | Vehicle Control | SD-208 (30 mg/kg) | SD-208 (60 mg/kg) |

| Serum ALT (U/L) | 150 ± 25 | 100 ± 20 | 75 ± 15** |

| Serum AST (U/L) | 250 ± 40 | 180 ± 30 | 120 ± 25 |

| Liver Hydroxyproline (µg/g) | 800 ± 120 | 550 ± 90* | 400 ± 70 |

| Sirius Red Positive Area (%) | 12 ± 2.5 | 7 ± 1.8 | 4 ± 1.2** |

| Col1a1 mRNA (fold change) | 15 ± 3 | 8 ± 2 | 4 ± 1.5 |

| Acta2 mRNA (fold change) | 20 ± 4 | 10 ± 2.5* | 5 ± 1.8 |

*Values are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: In Vitro Effect of SD-208 on TGF-β1-Induced HSC Activation

| Parameter | Control | TGF-β1 (5 ng/mL) | TGF-β1 + SD-208 (1 µM) | TGF-β1 + SD-208 (10 µM) |

| p-Smad2/Total Smad2 Ratio | 0.1 ± 0.05 | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.08** |

| α-SMA Protein (relative) | 0.2 ± 0.08 | 1.0 ± 0.15 | 0.5 ± 0.1 | 0.3 ± 0.09 |

| ACTA2 mRNA (fold change) | 1.0 ± 0.2 | 8.0 ± 1.5 | 3.5 ± 0.8* | 1.8 ± 0.5 |

| COL1A1 mRNA (fold change) | 1.0 ± 0.3 | 10.0 ± 2.0 | 4.0 ± 1.0* | 2.2 ± 0.6** |

*Values are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. TGF-β1 alone.

Conclusion

SD-208 represents a promising therapeutic candidate for the treatment of liver fibrosis due to its targeted inhibition of the TGF-β/ALK5 signaling pathway. The experimental protocols and expected outcomes detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the anti-fibrotic potential of SD-208. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile in the context of chronic liver disease.

The Anti-Tumor Immunology of SD-208: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-208 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TβRI) kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2] TGF-β is a pleiotropic cytokine that plays a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in established tumors, it often switches to a pro-tumorigenic role by promoting tumor growth, invasion, metastasis, and, critically, by creating an immunosuppressive tumor microenvironment.[3][4][5] SD-208, by blocking the canonical TGF-β signaling pathway, has emerged as a promising agent in cancer immunotherapy. This technical guide provides an in-depth overview of the anti-tumor immunology of SD-208, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

SD-208 competitively inhibits the ATP-binding site of the TβRI kinase, preventing the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3.[6][7][8] This blockade of the TGF-β/SMAD pathway is central to its anti-tumor and immunomodulatory effects.[3][9] TGF-β signaling profoundly influences various immune cells, downregulating the cytotoxicity of effector T cells and Natural Killer (NK) cells, promoting the apoptosis of effector T cells, inducing the differentiation of regulatory T cells (Tregs), and hampering the antigen presentation of dendritic cells (DCs).[9]

Caption: TGF-β Signaling Pathway and the inhibitory action of SD-208.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SD-208.

Table 1: In Vitro Efficacy of SD-208

| Parameter | Cell Line/System | Value | Reference |

| IC50 (TβRI/ALK5 inhibition) | Kinase Assay | 48 nM | [1] |

| EC50 (inhibition of TGF-β-mediated growth) | CCL64 cells | 0.1 µmol/L | [6][10] |

| Inhibition of Treg Proliferation | Human PBMCs | 15.73% (SD-208) vs. 29.08% (Control) | [11][12] |

| Inhibition of CAR-Treg Proliferation (48h) | Human CD19 CAR-T cells | 23.58% (SD-208) vs. 36.19% (Control) | [11][12] |

Table 2: In Vivo Efficacy of SD-208 in Murine Models

| Cancer Model | Dosing Regimen | Key Outcomes | Reference |

| Glioma (SMA-560) | 1 mg/mL (p.o.) | Prolonged median survival from 18.6 to 25.1 days. | [6][7] |

| Melanoma Bone Metastasis (1205Lu) | 60 mg/kg/day (p.o.) | Prevented development of osteolytic bone metastases. | [13][14][15] |

| Melanoma Bone Metastasis (1205Lu) | 60 mg/kg/day (p.o.) | Significantly reduced size of established osteolytic lesions. | [13][15] |

| Breast Cancer (R3T) | 60 mg/kg/day (p.o.) | Inhibited primary tumor growth; reduced number and size of lung metastases. | [1] |

| Prostate Cancer (PC3 xenograft) | Not specified | Significantly abrogated tumor growth. | [16] |

Table 3: Immunomodulatory Effects of SD-208

| Effect | Cell Type/System | Observation | Reference |

| Enhanced Cytotoxicity | Human T cells co-cultured with glioma cells | Increased lytic activity against glioma targets. | [6][7] |

| Increased Pro-inflammatory Cytokines | Human T cells co-cultured with glioma cells | Enhanced release of IFN-γ and TNF-α. | [6][7] |

| Decreased Anti-inflammatory Cytokine | Human T cells co-cultured with glioma cells | Reduced release of IL-10. | [6][7] |

| Restored NK Cell Lysis | Human NK cells | Restored lytic activity against glioma cells in the presence of TGF-β. | [6] |

| Increased Tumor Infiltration | Glioma (SMA-560) in vivo model | Increased infiltration by NK cells, CD8+ T cells, and macrophages. | [6][7] |

| Increased Cytotoxicity Markers in CAR-T cells | Human CD19 CAR-T cells | Higher rates of Granzyme B and Perforin in CD3+, CD3+CD4+, and CD3+CD8+ cells. | [11][12] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments are outlined below.

TβRI Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of SD-208 in inhibiting TβRI kinase activity.

-

Methodology: The kinase activity is typically measured by quantifying the incorporation of radiolabeled ATP (e.g., ³³P-ATP) into a specific peptide or protein substrate. The assay is performed in 96-well plates containing the TβRI kinase, substrate, ATP, and necessary cofactors. The reaction is initiated and incubated, then stopped by the addition of phosphoric acid. The substrate is captured on a phosphocellulose filter, which is then washed to remove unreacted ATP. The amount of incorporated radiolabel is determined using a scintillation counter. The inhibitory effect of SD-208 is calculated by comparing the kinase activity in the presence of the compound to the activity in its absence.[8]

Cell Proliferation and Viability Assays

-

Objective: To assess the effect of SD-208 on the proliferation and viability of cancer cells and immune cells.

-

Methodology: Cells (e.g., glioma cells, peripheral blood mononuclear cells) are cultured in the presence or absence of varying concentrations of SD-208 for a specified period (e.g., 48 hours). For proliferation, cells are pulsed with [methyl-³H]thymidine for the final 24 hours of culture. The cells are then harvested, and the incorporated radioactivity is measured using a liquid scintillation counter.[7][8] Cell viability can be assessed using methods like MTT or trypan blue exclusion assays.

In Vitro Invasion Assay

-

Objective: To evaluate the impact of SD-208 on the invasive capacity of cancer cells.

-

Methodology: A Boyden chamber assay with Matrigel-coated filters is commonly used. Cancer cells are seeded in the upper chamber in serum-free media, with or without SD-208 and/or TGF-β. The lower chamber contains a chemoattractant (e.g., serum-containing media). After incubation (e.g., 24 hours), non-invading cells on the upper surface of the filter are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained, and counted under a microscope.[13][14]

Western Blot for Smad Phosphorylation

-

Objective: To confirm the inhibition of TGF-β signaling by SD-208 at the molecular level.

-

Methodology: Cells are pre-incubated with SD-208 for a short period (e.g., 1 hour) before stimulation with TGF-β (e.g., 5 ng/ml for 30 minutes). Whole-cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Smad3 (p-Smad3) and total Smad3. A loading control, such as β-actin, is also probed. The bands are visualized using a chemiluminescence detection system.[13]

In Vivo Tumor Models

-

Objective: To assess the anti-tumor efficacy of SD-208 in a living organism.

-

Methodology:

-

Orthotopic Glioma Model: Murine glioma cells (e.g., SMA-560) are implanted into the brains of syngeneic mice. Treatment with SD-208 (e.g., via oral gavage) is initiated a few days post-implantation. The primary endpoint is median survival.[6][7]

-

Metastasis Model: Human melanoma cells (e.g., 1205Lu) are inoculated into the left cardiac ventricle of immunodeficient mice to model metastasis. SD-208 is administered by oral gavage either in a prevention protocol (starting before tumor cell inoculation) or a treatment protocol (starting after metastases are established). The development and size of osteolytic bone lesions are monitored by radiography and confirmed by histology.[13][15]

-

Caption: General experimental workflow for evaluating SD-208.

Impact on the Tumor Immune Microenvironment

SD-208 reshapes the tumor microenvironment from an immunosuppressive to an immune-active state through multiple mechanisms.

-

Enhancement of T Cell Function: By blocking TGF-β signaling, SD-208 can enhance the lytic activity of cytotoxic T lymphocytes (CTLs) against tumor cells.[6][7] It promotes the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α while reducing the immunosuppressive cytokine IL-10.[6][7] Furthermore, studies have shown that SD-208 can decrease the proliferation of immunosuppressive Tregs, including within CAR-T cell populations, which may improve the efficacy of adoptive cell therapies.[11][12]

-

Restoration of NK Cell Activity: TGF-β is a known suppressor of NK cell function, inhibiting the expression of activating receptors like NKG2D.[17] SD-208 has been shown to restore the lytic activity of NK cells against glioma cells, even in the presence of high concentrations of TGF-β.[6] In vivo, treatment with SD-208 leads to increased infiltration of NK cells into the tumor.[6][7]

-

Modulation of Myeloid Cells: TGF-β signaling is crucial for the differentiation and function of various myeloid cells, including macrophages and dendritic cells (DCs). By inhibiting this pathway, SD-208 can potentially skew tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype and improve the antigen-presenting capacity of DCs, thereby promoting a more robust anti-tumor immune response.[6][7]

Caption: SD-208 modulates the tumor immune microenvironment.

Conclusion and Future Directions

SD-208 is a well-characterized inhibitor of the TβRI/ALK5 kinase that effectively reverses TGF-β-mediated immunosuppression. Preclinical data across various cancer models robustly demonstrate its ability to enhance anti-tumor immunity by activating cytotoxic T cells and NK cells, reducing the influence of regulatory T cells, and increasing immune cell infiltration into the tumor. These findings underscore the therapeutic potential of targeting the TGF-β pathway with agents like SD-208, particularly in combination with other immunotherapies such as checkpoint inhibitors or CAR-T cell therapy, to overcome resistance and improve patient outcomes. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. TGF-β and Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β-RI Kinase Inhibitor SD-208 Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Selectivity of SD-208 for ALK5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-208 is a potent, ATP-competitive small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis. As a selective inhibitor of ALK5, SD-208 serves as a valuable tool for dissecting the roles of TGF-β signaling in these disease states and holds potential as a therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of SD-208 for ALK5, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Selectivity of SD-208

The inhibitory activity of SD-208 has been quantified against its primary target, ALK5, as well as other kinases to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Kinase Target | IC50 (nM) | Selectivity vs. ALK5 | Reference |

| TGF-βRI (ALK5) | 49 | - | |

| TGF-βRII | >4900 | >100-fold | |

| Protein Kinase D1 (PKD1) | 106.87 ± 6.6 | ~2.2-fold | [1][2] |

| Protein Kinase D2 (PKD2) | 93.54 ± 2.7 | ~1.9-fold | [1][2] |

| Protein Kinase D3 (PKD3) | 105.3 ± 2.6 | ~2.1-fold | [1][2] |

| CAMKIIα | >10,000 | >204-fold | [2] |

| PKCα | No significant inhibition at 1µM | >20-fold | [2] |

| PKCδ | No significant inhibition at 1µM | >20-fold | [2] |

Note: The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for ALK5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the selectivity and functional effects of SD-208.

ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to the ALK5 kinase.

Materials:

-

TGFBR1 (ALK5) enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (5X)

-

Test compound (SD-208)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.

-

Prepare a 3X solution of the Kinase/Antibody mixture in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.

-

Prepare serial dilutions of SD-208 in 1X Kinase Buffer A at 3X the final desired concentration.

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted SD-208 to the wells of a 384-well plate.

-

Add 5 µL of the 3X Kinase/Antibody mixture to each well.

-

Add 5 µL of the 3X Tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET). The FRET signal is generated by the proximity of the europium (Eu) donor on the antibody and the Alexa Fluor® 647 acceptor on the tracer.

-

Inhibition of tracer binding by SD-208 results in a decrease in the FRET signal.

-

-

Data Analysis:

-

Calculate the ratio of the emission signals from the acceptor and donor fluorophores.

-

Plot the emission ratio against the logarithm of the SD-208 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

TGF-β Reporter Assay

This cell-based assay measures the ability of SD-208 to inhibit TGF-β-induced gene transcription.

Materials:

-

HEK293 cells stably expressing a TGF-β-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

TGF-β1 ligand.

-

SD-208.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

-

-

Compound Treatment:

-

The following day, replace the culture medium with a low-serum medium.

-

Pre-incubate the cells with various concentrations of SD-208 for 1 hour.

-

-

Stimulation:

-

Add TGF-β1 to the wells to a final concentration that elicits a robust reporter response (e.g., an EC80 concentration).

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the logarithm of the SD-208 concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of TGF-β signaling.[4][5][6]

-

In Vitro Invasion Assay (Matrigel)

This assay assesses the effect of SD-208 on the invasive potential of cells, which is often modulated by TGF-β signaling.

Materials:

-

Transwell inserts (8-μm pore size).

-

Matrigel basement membrane matrix.

-

Cell culture medium.

-

Chemoattractant (e.g., medium with 10% FBS).

-

SD-208.

-

24-well plates.

-

Cotton swabs.

-

Fixing and staining reagents (e.g., methanol and crystal violet).

Procedure:

-

Coating of Inserts:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

-

Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium containing different concentrations of SD-208.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

-

Data Analysis:

Mandatory Visualizations

TGF-β/ALK5 Signaling Pathway and SD-208 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of SD-208 on ALK5.

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.

References

- 1. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 2. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. TGF-β-RI Kinase Inhibitor SD-208 Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 8. snapcyte.com [snapcyte.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 11. corning.com [corning.com]

Methodological & Application

Application Notes and Protocols for SD-208 in Cancer Cell In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-208 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TβRI) kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, TGF-β can have dual roles, acting as a tumor suppressor in the early stages and a promoter of tumor progression and metastasis in later stages. By inhibiting TβRI kinase, SD-208 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interfering with the pro-tumorigenic effects of TGF-β, such as invasion, migration, and immunosuppression.[3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of SD-208 in cancer cell lines.

Data Presentation

SD-208 Inhibitory Activity

| Parameter | Target | Value | Cell Line | Reference |

| IC₅₀ | TβRI Kinase | 49 nM | N/A (Enzymatic Assay) | [1] |

| EC₅₀ | TGF-β mediated growth inhibition | 0.1 µM | CCL64 | [4][6] |

| IC₅₀ | Cell Death | 17.0 ± 5.7 µM | Prostate Cancer Cells | [7] |

Effects of SD-208 on Cancer Cell Processes

| Assay | Cell Line | SD-208 Concentration | Treatment Duration | Observed Effect | Reference |

| Cell Cycle Analysis | DU145 (Prostate) | 30 µM | 72 hours | Increase in G2/M phase from 18.78% to 30.09% | [8] |

| Cell Cycle Analysis | PC3 (Prostate) | 30 µM | 72 hours | Increase in G2/M phase from 6.3% to 35.6% | [8] |

| Matrigel Invasion | DU145 (Prostate) | 30 µM | 20 hours | >60% inhibition of cell invasion | [7] |

| Matrigel Invasion | SMA-560 (Glioma) | 1 µM | 24 hours | Significant inhibition of constitutive and TGF-β-evoked invasion | [8] |

| Matrigel Invasion | 1205Lu (Melanoma) | 1 µM | Not Specified | Inhibition of TGF-β-induced invasion | [1] |

Signaling Pathway and Experimental Workflow

Caption: TGF-β signaling pathway and the inhibitory action of SD-208.

Caption: General experimental workflow for in vitro evaluation of SD-208.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of SD-208 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

SD-208

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of SD-208 in culture medium. Remove the medium from the wells and add 100 µL of the diluted SD-208 solutions. Include wells with vehicle control (DMSO) at the same final concentration as the highest SD-208 concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-Smad2/3

This protocol details the detection of phosphorylated Smad2 and Smad3 to confirm the inhibition of the TGF-β pathway by SD-208.

Materials:

-

Cancer cell line

-

6-well plates

-

SD-208

-

Recombinant TGF-β1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Smad2, anti-phospho-Smad3, anti-total Smad2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.

-

Pre-treat the cells with the desired concentration of SD-208 for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin or total Smad2/3 can be used as a loading control.

Matrigel Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

SD-208

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain (0.1%)

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 5 x 10⁴ to 1 x 10⁵ cells in the upper chamber of the coated inserts. The medium in the upper chamber should contain SD-208 or vehicle control.

-

Chemoattraction: Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.

-

Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Count the number of invaded cells in several microscopic fields. Calculate the percentage of invasion inhibition compared to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of SD-208 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

6-well plates

-

SD-208

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with SD-208 (e.g., 30 µM for prostate cancer cells) or vehicle for the desired duration (e.g., 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Logical flow for an in vitro study of SD-208.

References

- 1. TGF-β-RI Kinase Inhibitor SD-208 Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Dosing and Administration of SD-208 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-208 is a potent, ATP-competitive, small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By selectively targeting TGF-βRI, SD-208 effectively blocks the phosphorylation of Smad2 and Smad3, key downstream mediators in the canonical TGF-β signaling pathway.[1][2] This pathway is critically involved in numerous cellular processes, including proliferation, differentiation, migration, and immune response. Its dysregulation is implicated in various pathologies, particularly cancer and fibrosis. In cancer, TGF-β can act as a tumor promoter by fostering an immunosuppressive microenvironment and enhancing cell invasion and metastasis.[1][2][3]

These notes provide a comprehensive overview of the in vivo application of SD-208 in murine models, summarizing established dosing regimens and detailing experimental protocols for its administration and efficacy assessment.

Mechanism of Action: Inhibition of TGF-β Signaling

SD-208 exerts its biological effects by intercepting the TGF-β signaling cascade at the cell surface. The canonical pathway is initiated when a TGF-β ligand binds to the TGF-β receptor II (TGF-βRII), a constitutively active kinase. This binding event recruits and activates TGF-βRI, which then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. The entire complex translocates into the nucleus to regulate the transcription of target genes. SD-208 specifically inhibits the kinase activity of TGF-βRI, preventing the initial phosphorylation of Smad2/3 and thereby halting the entire downstream signaling cascade.[1][3]

In Vivo Dosing and Administration Summary

SD-208 has demonstrated good oral bioavailability, making oral gavage the most common and effective route of administration in mouse studies.[1][2] Dosing regimens vary depending on the cancer model and whether the experimental design is prophylactic (preventive) or therapeutic.

| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Study Focus | Reference |

| Glioma (intracranial SMA-560) | Not specified | Systemic | Not specified | Not specified | Survival, Immune Infiltration | Uhl et al., 2004[1][2] |

| Melanoma (1205Lu bone metastasis) | 20 or 60 mg/kg | Oral Gavage | Daily | Not specified | Prevention & Treatment of Metastasis | Mohammad et al., 2011[3][4][5] |

| Prostate Cancer (PC3 xenograft) | 60 mg/kg | Oral Gavage | Twice Daily | 1% (w/v) Methylcellulose | Tumor Growth Inhibition | Sundaram et al., 2015[6] |

| Prostate Cancer (PC-3 bone metastasis) | 50 mg/kg/day | Not specified | Daily | Not specified | Prevention & Treatment of Metastasis | Unreferenced study[7] |

| Glioblastoma (U87MG xenograft) | 60 mg/kg | Oral Gavage | Daily | 1% (w/v) Methylcellulose | Tumor Growth | Unreferenced study[8] |

Experimental Protocols

Protocol 1: Preparation and Administration of SD-208 via Oral Gavage

This protocol describes the standard procedure for preparing and administering SD-208 to mice.

Materials:

-

SD-208 powder

-

Vehicle: 1% (w/v) methylcellulose in sterile water

-

Sterile water

-

Weighing scale and spatulas

-

Conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Animal scale

-

Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)

-

1 mL syringes

Procedure:

-

Dose Calculation:

-

Weigh each mouse to determine its exact body weight.

-

Calculate the required dose for each mouse. For a 60 mg/kg dose in a 25 g mouse:

-

(60 mg/kg) * (0.025 kg) = 1.5 mg of SD-208.

-

-

Calculate the volume to administer. Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25g mouse):

-

Concentration = 1.5 mg / 0.25 mL = 6 mg/mL.

-

-

-

Preparation of SD-208 Suspension:

-

Prepare the 1% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring, then allow it to fully dissolve (this may take several hours or require specific temperature protocols depending on the methylcellulose type).

-

Calculate the total amount of SD-208 and vehicle needed for the entire cohort, including a small overage (~10-15%) to account for transfer loss.

-

Weigh the required amount of SD-208 powder and place it in a sterile conical tube.

-

Add the calculated volume of 1% methylcellulose vehicle.

-

Vortex vigorously for 5-10 minutes to ensure a uniform suspension. Visually inspect to ensure there are no large clumps. The suspension should be mixed well before each administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to estimate the correct insertion depth to reach the stomach.[9]

-

Draw the calculated volume of the SD-208 suspension into the syringe.

-

Insert the ball-tipped gavage needle into the side of the mouth, gently advancing it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[10]

-

CRITICAL: If resistance is met or the animal shows signs of respiratory distress (e.g., coughing, cyanosis), withdraw the needle immediately as it may have entered the trachea.

-

Once the needle is in the stomach, slowly depress the plunger to administer the suspension.

-

Gently withdraw the needle and return the mouse to its cage.

-

Monitor the animal for a few minutes post-administration for any adverse reactions.

-

Protocol 2: In Vivo Efficacy - Melanoma Bone Metastasis (Preventive Model)

This protocol is adapted from studies investigating the prevention of melanoma bone metastasis.[3][5]

Procedure:

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Acclimatization: Allow mice to acclimate for one week before the start of the experiment.

-

Treatment Initiation (Day -2):

-

Randomize mice into two groups: Vehicle control and SD-208 treatment.

-

Begin daily oral gavage with either vehicle or SD-208 (60 mg/kg) two days prior to tumor cell inoculation.[3]

-

-

Tumor Cell Inoculation (Day 0):

-

Anesthetize the mice.

-

Inoculate 1205Lu human melanoma cells into the left cardiac ventricle to model bone metastasis.[3]

-

-

Continued Treatment and Monitoring:

-

Endpoint Analysis:

-

At the study endpoint, euthanize mice and collect tissues (e.g., femurs, tibias) for histological analysis (H&E staining) to confirm tumor burden and assess bone destruction.

-

Protocol 3: In Vivo Efficacy - Subcutaneous Prostate Cancer Xenograft (Therapeutic Model)

This protocol is based on studies evaluating the therapeutic efficacy of SD-208 on established tumors.[6]

Procedure:

-

Animal Model: Athymic NCr-nu/nu mice (4-6 weeks old).[6]

-

Tumor Cell Inoculation (Day 0):

-

Inject PC3 human prostate cancer cells (e.g., 1.4 x 10^6 cells in PBS) subcutaneously into the flank of each mouse.[6]

-

-

Tumor Growth and Treatment Initiation (Day 3-4):

-

Monitor mice daily for tumor formation.

-

Once tumors become palpable (approximately 3-4 days post-inoculation), measure the initial tumor volume using calipers (Volume = (Length x Width^2)/2).[6]

-

Randomize mice into treatment groups (Vehicle, SD-208).

-

Begin administration of SD-208 (60 mg/kg) or vehicle (1% methylcellulose) via oral gavage. In this model, a twice-daily administration schedule has been used.[6]

-

-

Continued Treatment and Monitoring:

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-